molecular formula C19H18N6 B11230382 N~6~-methyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-methyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11230382
M. Wt: 330.4 g/mol
InChI Key: MWRDMTLQAGYXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines.

Properties

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

6-N-methyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H18N6/c1-13-8-6-7-11-16(13)22-17-15-12-21-25(14-9-4-3-5-10-14)18(15)24-19(20-2)23-17/h3-12H,1-2H3,(H2,20,22,23,24)

InChI Key

MWRDMTLQAGYXRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. It binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-METHYL-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and therapeutic applications .

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